Taurolithocholic Acid-d5 Sodium Salt

Beschreibung

BenchChem offers high-quality Taurolithocholic Acid-d5 Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Taurolithocholic Acid-d5 Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

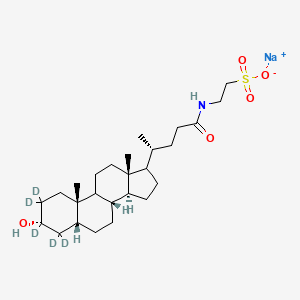

sodium;2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21?,22+,23?,25+,26-;/m1./s1/i10D2,16D2,19D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAERYJYXPRIDTO-SDXLJUFPSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3C2CC[C@]4([C@H]3CCC4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)([2H])[2H])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676148 |

Source

|

| Record name | Sodium 2-{[(3alpha,5beta,9xi,17xi)-3-hydroxy-24-oxo(2,2,3,4,4-~2~H_5_)cholan-24-yl]amino}ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265476-97-8 |

Source

|

| Record name | Sodium 2-{[(3alpha,5beta,9xi,17xi)-3-hydroxy-24-oxo(2,2,3,4,4-~2~H_5_)cholan-24-yl]amino}ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Optimizing Bile Acid Metabolomics with Taurolithocholic Acid-d5 Sodium Salt

[1]

Executive Summary

Taurolithocholic Acid-d5 Sodium Salt (TLCA-d5) is a stable isotope-labeled internal standard (IS) critical for the precise quantification of bile acids in complex biological matrices.[1] In metabolomics, particularly within lipidomics and microbiome research, it serves as a reference anchor to correct for ionization suppression, matrix effects, and extraction variability.

This guide details the physicochemical properties, experimental workflows, and mass spectrometry parameters required to integrate TLCA-d5 into high-throughput LC-MS/MS assays.

Chemical Identity & Physicochemical Properties[2][3][4]

TLCA-d5 is the deuterated form of Taurolithocholic Acid (TLCA), a secondary bile acid formed by the bacterial 7

Key Properties Table[5]

| Property | Specification |

| Compound Name | Taurolithocholic Acid-d5 Sodium Salt |

| Chemical Formula | C |

| Molecular Weight | ~510.72 g/mol (varies slightly by isotopic purity) |

| Solubility | Soluble in Methanol, DMSO, Ethanol; slightly soluble in water |

| pKa | ~1.5 (Sulfonic acid group) - Highly ionized at physiological pH |

| Stability | Hygroscopic; stable at -20°C for >2 years in powder form |

| Isotopic Purity | Typically |

Role in Metabolomics Workflows

The Challenge: Matrix Effects in Bile Acid Analysis

Bile acids are amphipathic molecules found in high concentrations in bile but low concentrations in serum/plasma. LC-MS/MS analysis faces two primary challenges:

-

Ion Suppression: Co-eluting phospholipids (e.g., phosphatidylcholines) in plasma can suppress the ionization of bile acids in the electrospray source.

-

Isomeric Complexity: TLCA has the same molecular weight as Taurodeoxycholic acid (TDCA) and Taurochenodeoxycholic acid (TCDCA).[2] Chromatographic separation is essential, but retention times can drift.

The Solution: Stable Isotope Dilution (SID)

TLCA-d5 acts as an ideal surrogate because it shares the exact chromatographic retention time and ionization efficiency as endogenous TLCA but is spectrally distinct.

-

Retention Time Locking: TLCA-d5 co-elutes with TLCA, confirming the peak identity amidst isomers.

-

Normalization: Any loss of analyte during extraction or suppression of signal during ionization affects the IS and the analyte equally. The ratio of Analyte Area / IS Area remains constant, ensuring accuracy.

Biological Context Diagram

The following diagram illustrates the metabolic pathway where TLCA is generated and the analytical workflow where TLCA-d5 is applied.

Caption: Metabolic generation of TLCA and the analytical integration of TLCA-d5 for quantification.

Experimental Protocol: Targeted Quantification

Sample Preparation (Protein Precipitation)

This method is preferred for high-throughput serum/plasma profiling.[1]

-

Thawing: Thaw plasma samples on ice.

-

Spiking: Aliquot 50 µL of plasma into a 96-well plate or microcentrifuge tube.

-

IS Addition: Add 10 µL of TLCA-d5 Working Solution (e.g., 1 µM in Methanol).

-

Note: The final concentration of IS should mimic the expected median concentration of the endogenous analyte.

-

-

Precipitation: Add 150 µL of ice-cold Methanol (or Acetonitrile).

-

Ratio: 1:3 or 1:4 (Sample:Solvent) is optimal to precipitate albumin.

-

-

Incubation: Vortex for 30s and incubate at -20°C for 20 minutes to aid protein flocculation.

-

Clarification: Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Collection: Transfer supernatant to LC vials. (Optional: Dilute 1:1 with water if peak shape is poor due to high solvent strength).

LC-MS/MS Conditions

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Agilent 6400, Waters Xevo).[1]

-

Ionization Source: Electrospray Ionization (ESI) in Negative Mode ([M-H]⁻).[1][3]

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 100 mm).[1]

-

Critical: A standard C18 column is sufficient, but Phenyl-Hexyl columns can offer better separation of isomers.

-

Mobile Phases:

-

A: Water + 10 mM Ammonium Acetate (pH ~7) or 0.01% Formic Acid.

-

B: Acetonitrile/Methanol (50:[1]50) + 10 mM Ammonium Acetate.

-

Note: Ammonium acetate is preferred over formic acid for negative mode bile acids to enhance ionization of taurine conjugates.

-

MRM Transitions (Multiple Reaction Monitoring)

The following transitions are critical for specificity. The "d5" label is typically located on the steroid core; thus, the precursor shifts by +5 Da, while the product ion (derived from the taurine moiety) remains unchanged.

| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| TLCA (Endogenous) | 482.3 | 80.0 (SO | 60-70 | 20 |

| TLCA (Qualifier) | 482.3 | 124.0 (Taurine) | 40-50 | 20 |

| TLCA-d5 (IS) | 487.3 | 80.0 (SO | 60-70 | 20 |

Note: If using a d4 standard (common in some catalogs), the precursor would be 486.3. Always verify the Certificate of Analysis.

Data Interpretation & Quality Control

Linearity and Range

-

Dynamic Range: 5 nM to 10,000 nM.

-

Curve Fit: Linear (1/x weighting) or Quadratic.

Isomer Separation Check

TLCA-d5 must co-elute exactly with TLCA.[1] Ensure separation from:

-

Taurocholic Acid (TCA): Elutes earlier (more polar).[1]

-

Taurodeoxycholic Acid (TDCA): Isobaric (498 m/z for TDCA vs 482 m/z for TLCA - Correction: TDCA is 498, TLCA is 482.[1][5][4][2][3] They are not isobaric, but their unconjugated forms LCA and DCA are often confused. The main isobaric interference for TLCA (482) is limited, but stereoisomers like Tauro-ursodeoxycholic acid must be resolved.)[1]

-

Clarification: The primary challenge is distinguishing TLCA (482) from other isomers if the mass resolution is low, but typically TLCA is distinct by mass from di-hydroxylated bile acids (498).[1] The challenge is usually separating the isomers of the same mass (e.g., TDCA vs TCDCA). For TLCA, the IS confirms the retention time against potential interferences or retention time shifts.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| IS Signal Suppression | Matrix effect (Phospholipids) | Switch to SPE cleanup or use a "divert valve" to send the first 1-2 mins of LC flow to waste. |

| RT Drift | Column aging or pH shift | Use TLCA-d5 RT to realign windows; check mobile phase pH. |

| Backpressure High | Protein precipitation incomplete | Increase centrifugation speed/time; filter samples (0.2 µm). |

References

-

Sarafian, M. H., et al. (2015). "Bile acid profiling and quantification in biofluids using ultra-performance liquid chromatography tandem mass spectrometry." Analytical Chemistry. Link[1]

-

Han, J., et al. (2015). "Metabolomics of bile acids in clinical applications." Expert Review of Molecular Diagnostics. Link[1]

-

Griffiths, W. J., & Wang, Y. (2019). "Mass spectrometry: from proteomics to metabolomics and lipidomics." Chemical Society Reviews. Link

-

Santa Cruz Biotechnology. "Taurolithocholic Acid-d5 Sodium Salt Product Data." SCBT.com. Link[1]

-

Cambridge Isotope Laboratories. "Stable Isotope Standards for Bile Acid Analysis." Isotope.com. Link

Sources

- 1. Taurolithocholic Acid-d5 Sodium Salt (Major) [lgcstandards.com]

- 2. Liver metabolomics identifies bile acid profile changes at early stages of alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. ukisotope.com [ukisotope.com]

Physical and chemical properties of Taurolithocholic Acid-d5 Sodium Salt

An In-Depth Technical Guide to Taurolithocholic Acid-d5 Sodium Salt

Authored by: Gemini, Senior Application Scientist

Introduction

Taurolithocholic Acid-d5 Sodium Salt is a deuterated form of Taurolithocholic Acid (TLCA) Sodium Salt, a taurine-conjugated secondary bile acid.[1][2] As a stable isotope-labeled internal standard, it is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of bile acids via mass spectrometry. The incorporation of five deuterium atoms provides a distinct mass shift from its endogenous, unlabeled counterpart, enabling precise and accurate quantification in complex biological matrices. This guide provides a comprehensive overview of its physical and chemical properties, detailed analytical methodologies, and best practices for its use in a research setting.

Core Physicochemical Properties

The fundamental characteristics of Taurolithocholic Acid-d5 Sodium Salt are summarized below. These properties are critical for its handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| Chemical Formula | C₂₆H₃₉D₅NNaO₅S | [1][3] |

| Molecular Weight | 510.72 g/mol | [1][3] |

| CAS Number | 1265476-97-8 | [1][2][3] |

| Unlabeled CAS No. | 6042-32-6 | [1][4] |

| Appearance | Crystalline Solid | [5][6] |

| Purity | ≥95% | [6][7] |

| Storage Temperature | -20°C | [1][4][6] |

| Stability (Solid) | ≥ 4 years (when stored at -20°C) | [6][8] |

Chemical Structure and Isotopic Labeling

The structure of Taurolithocholic Acid-d5 Sodium Salt is identical to the endogenous compound, with the key difference being the substitution of five hydrogen atoms with deuterium. This isotopic enrichment does not alter the chemical behavior of the molecule, allowing it to co-elute chromatographically with the native analyte while being clearly distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.

Caption: Chemical structure with deuterium labels indicated.

Solubility and Solution Preparation

Proper preparation of stock and working solutions is paramount for accurate quantification. The solubility of this compound varies significantly across different solvent systems.

| Solvent | Approximate Solubility | Source(s) |

| Dimethylformamide (DMF) | 25 mg/mL | [5][6] |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [5][6] |

| Ethanol | 1 mg/mL | [5][6] |

| PBS (pH 7.2) | 1 mg/mL | [5][6] |

| Methanol | Slightly Soluble | [9] |

| Water | Slightly Soluble | [9] |

Protocol for Solution Preparation

Expertise-Driven Insight: The choice of solvent is critical. For creating a high-concentration stock solution, organic solvents like DMSO or DMF are recommended. Subsequent dilutions into aqueous buffers for biological experiments must be carefully performed to avoid precipitation.

Step-by-Step Protocol:

-

Material Equilibration: Allow the crystalline solid to equilibrate to room temperature before opening the vial to prevent condensation.

-

Stock Solution Preparation (Organic):

-

Add the solvent of choice (e.g., DMSO) to the vial containing the crystalline solid to achieve the desired concentration (e.g., 20 mg/mL).

-

Causality: Purging the solvent with an inert gas (e.g., nitrogen or argon) before addition is recommended to displace oxygen and prevent potential oxidation of the compound, ensuring the long-term stability of the stock solution.[5][8]

-

Vortex or sonicate briefly to ensure complete dissolution.

-

-

Storage of Stock Solution: Store organic stock solutions at -80°C for long-term stability (up to one year).[1]

-

Aqueous Solution Preparation:

Analytical Methodologies: A Focus on LC-MS/MS

The primary application for Taurolithocholic Acid-d5 Sodium Salt is as an internal standard for quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for analyzing bile acids in complex biological samples.[10]

The Role of an Internal Standard

The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry. It is added at a known concentration to every sample, calibrator, and quality control sample at the beginning of the sample preparation process.

Causality: Because the deuterated standard is chemically identical to the native analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during the LC-MS/MS workflow. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to highly accurate and precise quantification.

Sources

- 1. Taurolithocholic Acid-d5 Sodium Salt (Major) | TargetMol [targetmol.com]

- 2. Taurolithocholic Acid-d5 Sodium Salt (Major) - Immunomart [immunomart.com]

- 3. Taurolithocholic Acid-d5 Sodium Salt | CAS 1265476-97-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. isotope.com [isotope.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Taurolithocholic Acid-d5 Sodium Salt (Major) [lgcstandards.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. usbio.net [usbio.net]

- 10. mdpi.com [mdpi.com]

Taurolithocholic Acid-d5 Sodium Salt as a bioactive small molecule

Precision Quantification of a Potent TGR5 Agonist in Metabolic Research

Executive Summary

Taurolithocholic Acid-d5 (TLCA-d5) is the stable isotope-labeled analog of Taurolithocholic Acid (TLCA), a secondary bile acid conjugate with significant biological duality.[1] While the endogenous parent compound (TLCA) acts as a potent agonist for the G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) and a cholestatic agent, the d5-labeled variant serves a distinct, critical role: it is the definitive Internal Standard (IS) for quantifying bile acid flux in complex biological matrices using LC-MS/MS.[1]

This guide moves beyond basic product descriptions to provide a rigorous methodological framework for researchers. It details the chemical architecture, biological relevance, and a self-validating analytical workflow designed to overcome the severe matrix effects common in hepatic and plasma metabolomics.

Part 1: Chemical Architecture & Stability

TLCA-d5 is chemically identical to its non-deuterated parent in terms of extraction recovery and chromatographic retention but is mass-differentiated, allowing for precise normalization of ionization suppression.

Key Chemical Properties:

-

Chemical Name: Taurolithocholic Acid-d5 (Sodium Salt)[1]

-

Molecular Formula: C₂₆H₃₉D₅NO₅S[1] • Na

-

Molecular Weight: ~510.7 g/mol (varies slightly by specific isotopic enrichment)[1]

-

Solubility: Soluble in Methanol, DMSO, and DMF. Sparingly soluble in pure water; requires buffer or organic co-solvent.

-

Isotopic Purity: Typically ≥99% deuterated forms.

Stability & Storage Protocol

-

Solid State: Stable for ≥2 years at -20°C. Hygroscopic; store in a desiccator.

-

Stock Solutions:

Part 2: Biological Context (The "Why")

Researchers quantify TLCA because it is a high-affinity ligand for TGR5 , a receptor pivotal in energy homeostasis and glucose metabolism.[1] However, TLCA is also hepatotoxic at supraphysiological levels.

Mechanism of Action: TGR5 Signaling

Upon binding TLCA, TGR5 activates the Gαs protein, stimulating Adenylyl Cyclase (AC) to produce cAMP.[4] This triggers a cascade influencing GLP-1 secretion in enteroendocrine cells (antidiabetic effect) and potentially driving cholestatic injury in hepatocytes via PI3K pathways.[1]

Figure 1: The TGR5 signaling cascade activated by Taurolithocholic Acid.[1] The d5-analog is used to measure the concentration of the ligand (TLCA) driving this pathway.[1]

Part 3: Analytical Application (LC-MS/MS)

The primary utility of TLCA-d5 is to correct for Matrix Effects .[1] Bile acids are often measured in feces, liver homogenate, or plasma—matrices rich in phospholipids that suppress ionization. Using a non-labeled external standard leads to quantification errors up to 40%. TLCA-d5 co-elutes with TLCA, experiencing the exact same suppression, thus mathematically cancelling out the error.

Mass Spectrometry Parameters

Ionization Mode: Negative Electrospray (ESI-) Rationale: The sulfonate group on the taurine moiety ionizes efficiently in negative mode, providing superior sensitivity over positive mode.[1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |

| TLCA (Endogenous) | 498.3 [M-H]⁻ | 80.0 (HSO₃⁻) | 60-70 | Quantifier |

| TLCA (Qualifier) | 498.3 [M-H]⁻ | 124.0 (Taurine) | 45-55 | Identity Check |

| TLCA-d5 (IS) | 503.3 [M-H]⁻ | 80.0 (HSO₃⁻) | 60-70 | Internal Standard |

Note: The m/z 503 transition assumes d5 labeling on the steroid core. If the label is on the taurine moiety, the Precursor is 503 but the Product ion shifts to 85. Always verify the Certificate of Analysis.

Part 4: Experimental Protocol

Method: Protein Precipitation (PPT) for Plasma/Serum Objective: High-throughput extraction with >90% recovery.[1]

Reagents

-

IS Working Solution: 200 nM TLCA-d5 in Methanol.

-

Extraction Solvent: Ice-cold Methanol (100%).

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted).

-

Mobile Phase B: Methanol (or Acetonitrile/MeOH 50:50).

Workflow Steps

-

Spike: Aliquot 50 µL of plasma into a 1.5 mL tube. Add 10 µL of TLCA-d5 Working Solution .

-

Why: Adding IS before extraction corrects for recovery losses during the precipitation step.

-

-

Precipitate: Add 200 µL of ice-cold Methanol. Vortex vigorously for 30 seconds.[1]

-

Incubate: Keep at -20°C for 20 minutes to ensure complete protein crash.

-

Clarify: Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Recover: Transfer supernatant to a glass LC vial.

-

Caution: Do not disturb the pellet. Phospholipids in the pellet can clog columns.

-

-

Inject: 5-10 µL into the LC-MS/MS system.

Figure 2: Analytical workflow ensuring the Internal Standard (TLCA-d5) accounts for extraction efficiency and matrix effects.

Part 5: Data Analysis & Validation

To ensure trustworthiness (E-E-A-T), the assay must be self-validating.[1]

-

Linearity: Construct a calibration curve (1 nM – 1000 nM) plotting the Area Ratio (Area_TLCA / Area_IS) vs. Concentration.

-

Acceptance Criteria:

-

Calculation:

[1]

References

-

Pols, T. W., et al. (2011).[1][6] TGR5: Insights into Modulating Metabolic Homeostasis. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Sarafian, M. H., et al. (2015).[1] Bile Acid Profiling and Quantification in Biofluids Using Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from [Link][1]

-

Han, J., et al. (2015).[1] Metabolic profiling of bile acids in human and mouse blood by LC–MS/MS in combination with phospholipid-depletion solid-phase extraction. Journal of Chromatography B. Retrieved from [Link]

-

Human Metabolome Database (HMDB). (n.d.).[1] Metabocard for Taurolithocholic acid (HMDB0000953).[1] Retrieved from [Link][1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. The exercise-inducible bile acid receptor Tgr5 improves skeletal muscle function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Association of lithocholic acid with skeletal muscle hypertrophy through TGR5-IGF-1 and skeletal muscle mass in cultured mouse myotubes, chronic liver disease rats and humans | eLife [elifesciences.org]

Topic: Understanding Cholestasis Induction Using Taurolithocholic Acid and its Analogs

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cholestasis, characterized by the impairment of bile flow, leads to the accumulation of cytotoxic bile acids within hepatocytes, precipitating liver injury. To investigate the complex pathophysiology of cholestatic liver diseases and to screen for potential therapeutics, robust and reproducible experimental models are indispensable. Taurolithocholic acid (TLCA), a hydrophobic monohydroxy bile acid, is a potent and widely utilized tool for inducing acute cholestasis in both in vitro and in vivo settings. This technical guide provides a comprehensive overview of the mechanisms underpinning TLCA-induced cholestasis, detailed protocols for its application in experimental models, and methodologies for assessing the resulting phenotype. By synthesizing mechanistic insights with practical, field-proven protocols, this document serves as an essential resource for researchers aiming to leverage the TLCA model for cholestasis research and drug development.

Introduction: The Challenge of Modeling Cholestasis

Cholestatic liver diseases represent a spectrum of disorders with diverse etiologies, all culminating in the disruption of bile formation and/or flow.[1] This disruption leads to the retention of bile constituents, most notably hydrophobic bile acids, within the liver. The subsequent cellular stress, inflammation, and apoptosis are central to the progression of liver damage, fibrosis, and ultimately, cirrhosis.[2][3]

Developing effective therapies is contingent on a deep understanding of the molecular events that initiate and perpetuate cholestatic injury. While models like bile duct ligation (BDL) are invaluable for studying obstructive cholestasis, they induce a complex fibrotic and inflammatory response that can obscure the initial, hepatocyte-centric events.[2] This is where chemical inducers provide a distinct advantage. Taurolithocholic acid (TLCA) and its sulfated analog, taurolithocholic acid-3-sulfate (TLC-S), stand out as powerful tools because they rapidly induce a predictable and dose-dependent cholestasis by directly targeting key hepatobiliary transport systems.[4][5] This allows for the precise study of the molecular machinery governing bile secretion and the direct cellular consequences of its failure.

The Molecular Mechanism of TLCA-Induced Cholestasis

The cholestatic effect of TLCA is not a result of passive obstruction but rather an active, multi-faceted disruption of the hepatocyte's finely tuned transport and signaling networks. The primary mechanism involves the rapid retrieval of critical canalicular transporters from the apical membrane, effectively shutting down bile salt export.

Impairment of Canalicular Transporter Trafficking

The hepatocyte's ability to secrete bile is critically dependent on ATP-binding cassette (ABC) transporters located on the canalicular (apical) membrane. The most important of these are the Bile Salt Export Pump (BSEP or ABCB11), which transports monovalent bile salts, and the Multidrug Resistance-associated Protein 2 (MRP2 or ABCC2), which transports conjugated bilirubin and other organic anions.[6][7]

TLCA induces cholestasis primarily by triggering the internalization of these transporters from the plasma membrane into the cell's interior.[8] This process is mediated by a sophisticated signaling cascade:

-

PI3K/PKCε Activation: TLCA activates Phosphatidylinositol 3-kinase (PI3K), which in turn stimulates Protein Kinase C epsilon (PKCε).[4]

-

MARCKS Phosphorylation: Activated PKCε then phosphorylates Myristoylated Alanine-Rich C Kinase Substrate (MARCKS), an actin-binding protein.[8]

-

Transporter Retrieval: The phosphorylation of MARCKS is a key event that leads to the retrieval of BSEP and MRP2 from the canalicular membrane, halting the secretion of bile acids and other biliary components.[8]

This rapid, signal-mediated disruption of transporter function is a hallmark of TLCA-induced cholestasis and provides a direct model for studying the regulation of hepatobiliary transport.[4][8]

Caption: TLCA signaling pathway leading to cholestasis.

Disruption of Membrane Integrity and Cytoskeleton

Beyond transporter trafficking, TLCA physically alters the canalicular membrane. Studies have shown that TLCA infusion leads to a loss of canalicular microvilli, a lamellar transformation of the membrane, and the release of free cholesterol into the hepatocyte cytoplasm and canalicular lumen.[5][9] This drastic change in membrane composition impairs both active and passive transport, contributing significantly to the cessation of bile flow.[9] This effect on the bile acid-independent fraction of bile flow is a key feature of the model.[10][11]

Modulation of Nuclear Receptors

While TLCA's primary effect is acute and post-translational, the broader context of bile acid signaling involves nuclear receptors, principally the Farnesoid X Receptor (FXR). FXR is the master regulator of bile acid homeostasis, controlling the synthesis and transport of bile acids.[6][12] In a healthy state, FXR upregulates BSEP expression to promote bile acid efflux.[6] While the acute TLCA model bypasses transcriptional regulation, it's crucial for researchers to understand that chronic cholestatic conditions often involve FXR dysregulation.[13][14] Some cholestatic drugs have been shown to repress BSEP expression by interfering with FXR activity, representing a slower, transcriptional mechanism of cholestasis.[15]

Experimental Protocols for Cholestasis Induction

The TLCA model can be implemented across various platforms, from isolated membrane vesicles to whole organisms. The choice of model depends on the specific scientific question being addressed.

In Vitro Models

In vitro systems are ideal for high-throughput screening and detailed mechanistic studies at the cellular level.

Recommended Models:

-

Sandwich-cultured primary human or rat hepatocytes: The gold standard for recapitulating hepatocyte polarity and bile canaliculi formation.

-

HepaRG™ cells: A human-derived cell line that, when differentiated, expresses key hepatic transporters and metabolic enzymes, forming functional bile canaliculi-like structures.[16]

-

Isolated Rat Hepatocyte Couplets (IRHC): Allow for direct visualization and quantification of canalicular secretion.[4]

Workflow for In Vitro Cholestasis Induction

Caption: Standard workflow for in vitro TLCA experiments.

Detailed Protocol: TLCA Treatment of Sandwich-Cultured Hepatocytes

-

Plate Cells: Seed primary hepatocytes or differentiated HepaRG™ cells on collagen-coated plates and overlay with a second layer of collagen or Matrigel to promote a sandwich culture configuration. Culture for 3-5 days to allow for the formation of functional bile canalicular networks.

-

Prepare TLCA Stock: Dissolve Taurolithocholic acid (sodium salt) in DMSO to create a high-concentration stock solution (e.g., 50 mM).

-

Prepare Treatment Media: Dilute the TLCA stock solution in appropriate cell culture media to achieve final working concentrations. A typical concentration range for inducing cholestasis in these models is 2.5 µM to 50 µM .[4] Always include a vehicle control (media with the same final concentration of DMSO).

-

Treatment: Remove the culture medium from the cells, wash once with warm buffer, and add the TLCA-containing or vehicle control media.

-

Incubation: Incubate the cells for a defined period. Acute effects on transporter function can be observed within 30-60 minutes. For studies involving cytotoxicity or adaptive responses, longer incubation times (e.g., 4-24 hours) may be required.

-

Analysis: Proceed with endpoint analysis as described in Section 4.

Ex Vivo and In Vivo Models

These models provide a more physiologically relevant context, incorporating the complexities of organ-level function and systemic responses.

Recommended Models:

-

Isolated Perfused Rat Liver (IPRL): Allows for controlled administration of TLCA directly to the liver while monitoring bile flow and composition in real-time.[4][10]

-

Rodent Models (Rat, Mouse): Intravenous administration of TLCA induces a rapid and reversible cholestasis, mimicking acute cholestatic liver injury.[5][9]

Workflow for In Vivo Cholestasis Induction

Caption: Standard workflow for in vivo TLCA experiments.

Detailed Protocol: IV Infusion of TLCA in Rats

-

Animal Preparation: Anesthetize a male Sprague-Dawley or Wistar rat (250-350g). If bile is to be collected, perform a laparotomy and cannulate the common bile duct with PE-10 tubing. Cannulate the jugular or femoral vein for infusion.

-

Stabilization: Allow the animal to stabilize, collecting bile at 10-minute intervals to establish a baseline bile flow rate.

-

TLCA Infusion: Infuse a solution of sodium taurolithocholate intravenously at a constant rate. A commonly used rate to induce cholestasis is 0.05 to 0.2 µmol/min/100g of body weight .[5] Cholestasis, defined as a significant drop in bile flow, typically occurs within 10-20 minutes.[9]

-

Sample Collection: Continue to collect bile throughout and after the infusion period. At the termination of the experiment, collect a blood sample via cardiac puncture and perfuse and harvest the liver for histopathological analysis.

-

Analysis: Analyze samples as described in Section 4.

Assessment of Cholestasis: A Multi-Parameter Approach

Confirming the successful induction of cholestasis requires a combination of functional, biochemical, and histological endpoints.

| Parameter Category | Specific Endpoint | Expected Outcome in TLCA Model | Model Applicability |

| Functional Assays | Bile Flow Rate | Significant decrease | In Vivo, Ex Vivo |

| Canalicular Secretion | Decreased secretion of fluorescent substrates (e.g., CMFDA) | In Vitro (IRHC, Spheroids) | |

| Biochemical Markers | Serum/Plasma ALT, AST | Elevation (indicative of hepatocellular injury) | In Vivo |

| Serum/Plasma ALP, GGT | Elevation (hallmarks of cholestasis)[17] | In Vivo | |

| Serum/Plasma Total Bilirubin | Elevation | In Vivo | |

| Serum/Plasma Total Bile Acids (TBA) | Significant elevation[18] | In Vivo | |

| LDH Release (in media) | Increase (indicative of cytotoxicity) | In Vitro | |

| Histopathological Analysis | H&E Staining of Liver Tissue | Canalicular bile plug formation, hepatocyte swelling, periportal inflammation. | In Vivo |

| Electron Microscopy | Dilation of bile canaliculi, loss of microvilli.[5] | In Vivo, Ex Vivo | |

| Advanced Analytics | LC-MS/MS Bile Acid Profiling | Quantification of individual bile acids in serum and liver tissue.[19][20] | In Vitro, In Vivo |

Table 1: Key parameters for assessing TLCA-induced cholestasis.

Conclusion: Contextualizing the TLCA Model

Taurolithocholic acid provides a powerful and specific model for inducing acute cholestasis. Its primary strength lies in its well-defined mechanism of action: the rapid, signal-mediated retrieval of key canalicular transporters.[4][8] This allows researchers to dissect the molecular events of bile secretion failure in a controlled and reproducible manner, distinct from the complex, multifactorial injury seen in surgical models like BDL.

Causality and Experimental Choices:

-

Choosing TLCA over BDL: Select TLCA for studies focused on acute hepatobiliary transport defects, signaling pathways regulating transporter trafficking, and direct bile acid-induced cytotoxicity.

-

Choosing In Vitro vs. In Vivo: Use in vitro models for mechanistic deep dives and screening, where the system's complexity is reduced. Use in vivo models to validate in vitro findings and understand the systemic response to acute cholestatic injury.

However, it is crucial to acknowledge the model's limitations. TLCA induces an acute, largely reversible cholestasis and does not recapitulate the chronic inflammation, fibrosis, or adaptive transcriptional changes characteristic of human cholestatic diseases. Therefore, it is best employed as a tool to answer specific questions about the initial phases of cholestatic injury, rather than as a comprehensive model of chronic liver disease. When used appropriately and with a clear understanding of its mechanistic basis, the TLCA model is an invaluable asset for advancing our understanding of liver pathophysiology and accelerating the development of novel therapies for cholestatic disorders.

References

-

Boyer, J. L. (2013). Bile formation and secretion. Comprehensive Physiology, 3(3), 1035–1078. [Link]

-

Beuers, U., et al. (2003). Taurolithocholic acid exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets. Journal of Biological Chemistry, 278(20), 17810-17818. [Link]

-

Chiang, J. Y. L. (2013). Role of farnesoid X receptor in cholestasis. Hepatobiliary Surgery and Nutrition, 2(1), 21-29. [Link]

-

Verbeke, L., et al. (2015). Farnesoid-X receptor could play key role in hepatobiliary and gastrointestinal disorders. The American Journal of Pathology. [Link]

-

Elsevier Health Sciences. (2015). Crucial protective role observed for farnesoid-x receptor in cholestatic liver injury. News-Medical.net. [Link]

-

Jeserich, G., et al. (2005). Tauroursodeoxycholic Acid Protects Rat Hepatocytes From Bile Acid-Induced Apoptosis via Activation of Survival Pathways. Hepatology, 42(5), 1146-1155. [Link]

-

Wagner, M., et al. (2006). Benefit of farnesoid X receptor inhibition in obstructive cholestasis. Proceedings of the National Academy of Sciences, 103(32), 12071-12076. [Link]

-

Fisher, M. M., et al. (1971). Cholestasis induced by sodium taurolithocholate in isolated hamster liver. Proceedings of the National Academy of Sciences, 68(8), 1739-1742. [Link]

-

Weiskirchen, R., & Tacke, F. (2015). Induction of experimental obstructive cholestasis in mice. Laboratory Animals, 49(1_suppl), 57-64. [Link]

-

Vinken, M., & Papeleu, P. (Eds.). (2019). Experimental Cholestasis Research: Methods and Protocols. Springer. [Link]

-

Fickert, P., & Wagner, M. (2017). Rodent models of cholestatic liver disease: A practical guide for translational research. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1863(5), 1262-1281. [Link]

-

Nemchausky, B. A., et al. (1977). Cholesterol in acute cholestasis induced by taurolithocholic acid. A cytochemical study in transmission and scanning electron microscopy. Laboratory Investigation, 36(3), 259-267. [Link]

-

Miyai, K., et al. (1975). Subcellular pathology of rat liver in cholestasis and choleresis induced by bile salts. 1. Effects of lithocholic, 3beta-hydroxy-5-cholenoic, cholic, and dehydrocholic acids. Laboratory Investigation, 32(5), 329-340. [Link]

-

Gijbels, E., & Vinken, M. (2019). Biomarkers of cholestasis. Lirias. [Link]

-

Fisher, M. M., et al. (1971). Cholestasis induced by sodium taurolithocholate in isolated hamster liver. PubMed. [Link]

-

Zafari, P., et al. (2019). Current Models for Predicting Drug-induced Cholestasis: The Role of Hepatobiliary Transport System. Journal of Pharmacopuncture, 22(3), 126-134. [Link]

-

Ananthanarayanan, M., et al. (2017). Mechanism of inhibition of taurolithocholate‐induced retrieval of plasma membrane MRP2 by cyclic AMP and tauroursodeoxycholate. Physiological Reports, 5(22), e13508. [Link]

-

Ferdek, P. E., et al. (2023). The impact of 3-sulfo-taurolithocholic acid on ATPase activity in patients' colorectal cancer and normal colon tissues, and its hepatic effects in rodents. Frontiers in Physiology, 14, 1240409. [Link]

-

Layden, T. J., & Boyer, J. L. (1977). Taurolithocholate-induced cholestasis: taurocholate but not dehydrocholate, reverses cholestasis and bile canalicular membrane injury. Gastroenterology, 73(1), 120-128. [Link]

-

Monte, M. J., et al. (1998). Taurohyodeoxycholic acid protects against taurochenodeoxycholic acid-induced cholestasis in the rat. Gastroenterology, 114(4), 786-796. [Link]

-

O'Hara, S. P., et al. (2023). Taurocholic acid induces intrahepatic cholangiocyte cell proliferation via activating NRAS and YAP1. PLOS ONE, 18(11), e0294326. [Link]

-

Dorvil, N. P., et al. (1983). Taurine prevents cholestasis induced by lithocholic acid sulfate in guinea pigs. The American Journal of Physiology, 245(2), G220-G225. [Link]

-

Jusakul, A., et al. (2018). Taurolithocholic acid promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway. Cellular and Molecular Gastroenterology and Hepatology, 6(3), 349-351. [Link]

-

Gijbels, E., et al. (2019). Mechanisms and in vitro models of drug-induced cholestasis. Archives of Toxicology, 93(5), 1169-1186. [Link]

-

Liu, Y., et al. (2019). Assessment of cholestasis in drug-induced liver injury by different methods. Medicine, 98(6), e14316. [Link]

-

Warner, D. J., et al. (2012). Mitigating the inhibition of human bile salt export pump by drugs: opportunities provided by physicochemical property modulation, in silico modeling, and structural modification. Drug Metabolism and Disposition, 40(12), 2332-2341. [Link]

-

Han, J., & Liu, Y. (2021). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers in Physiology, 12, 718353. [Link]

-

Xu, J., et al. (2021). Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions. Cell Death & Disease, 12(1), 1-15. [Link]

-

Gijbels, E., et al. (2020). Comparison of several in vitro and ex vivo models used to investigate drug-induced cholestasis. Toxicology in Vitro, 65, 104787. [Link]

-

Ka-Pun, C. (2021). Prediction of cholestatic potential of drugs and investigation of mechanisms underlying cholestasis. YouTube. [Link]

-

Alnouti, Y. (2019). A Review of Analytical Platforms for Accurate Bile Acid Measurement. Clinical and Translational Science, 12(4), 325-337. [Link]

-

Dawson, S., et al. (2012). In vitro inhibition of the bile salt export pump correlates with risk of cholestatic drug-induced liver injury in humans. Drug Metabolism and Disposition, 40(1), 130-138. [Link]

-

Gijbels, E., & Vinken, M. (2019). Mechanisms and in vitro models of drug-induced cholestasis. ResearchGate. [Link]

-

Floreani, A., & Gervasi, M. T. (2016). Diagnostic and therapeutic approach for cholestasis in the adult. Revista Colombiana de Gastroenterología, 31(1), 47-54. [Link]

-

Kenna, J. G., et al. (2018). Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective. Clinical Pharmacology & Therapeutics, 104(5), 816-831. [Link]

-

Yang, K., et al. (2013). The Role of Bile Salt Export Pump Gene Repression in Drug-Induced Cholestatic Liver Toxicity. Drug Metabolism and Disposition, 41(2), 344-352. [Link]

-

O'Hara, S. P., et al. (2023). Taurocholic acid induces intrahepatic cholangiocyte cell proliferation via activating NRAS and YAP1. Scilit. [Link]

-

van der Woerd, W. L., & Houwen, R. H. J. (2018). The Bile Salt Export Pump: Molecular Structure, Study Models and Small-Molecule Drugs for the Treatment of Inherited BSEP Deficiencies. Journal of Clinical Medicine, 7(9), 247. [Link]

-

Creative Bioarray. (n.d.). Acute Liver Injury Models. Creative Bioarray. [Link]

-

Luyendyk, J. P., et al. (2019). ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1865(5), 1031-1040. [Link]

-

Singh, D., et al. (2023). Development on Animal Models for Drug/Chemical Induced Liver Injury. International Journal of Pharmaceutical Investigation, 13(1), 1-9. [Link]

-

ClinicalTrials.gov. (2011). Induction of Labor in Intrahepatic Cholestasis of Pregnancy. ClinicalTrials.gov. [Link]

-

Medscape. (2024). Intrahepatic Cholestasis of Pregnancy Treatment & Management. Medscape. [Link]

-

Luyendyk, J. P., et al. (2019). Animal models of drug-induced liver injury. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1865(5), 1031-1040. [Link]

-

Tolosa, L., et al. (2020). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. International Journal of Molecular Sciences, 21(20), 7557. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Induction of experimental obstructive cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biomedpharmajournal.org [biomedpharmajournal.org]

- 4. Taurolithocholic acid exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Subcellular pathology of rat liver in cholestasis and choleresis induced by bile salts. 1. Effects of lithocholic, 3beta-hydroxy-5-cholenoic, cholic, and dehydrocholic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Bile Salt Export Pump: Molecular Structure, Study Models and Small-Molecule Drugs for the Treatment of Inherited BSEP Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of inhibition of taurolithocholate‐induced retrieval of plasma membrane MRP2 by cyclic AMP and tauroursodeoxycholate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cholesterol in acute cholestasis induced by taurolithocholic acid. A cytochemical study in transmission and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cholestasis induced by sodium taurolithocholate in isolated hamster liver - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cholestasis induced by sodium taurolithocholate in isolated hamster liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of farnesoid X receptor in cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. sciencedaily.com [sciencedaily.com]

- 15. The Role of Bile Salt Export Pump Gene Repression in Drug-Induced Cholestatic Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. lirias.kuleuven.be [lirias.kuleuven.be]

- 18. scielo.org.co [scielo.org.co]

- 19. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]

- 20. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Metabolic Dynamics: The Critical Role of Stable Isotope Labeling in Bile Acid Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bile acids, once viewed merely as digestive surfactants, are now recognized as systemic signaling molecules that regulate their own synthesis, lipid and glucose metabolism, and inflammatory responses.[1][2][3] This paradigm shift has positioned bile acid pathways as promising therapeutic targets for a range of metabolic and cholestatic diseases.[2][4] However, the complexity of their biosynthesis, enterohepatic circulation, and gut microbiota-mediated transformations presents significant analytical challenges. This guide provides a comprehensive overview of stable isotope labeling (SIL) as an indispensable tool for accurately dissecting bile acid dynamics. We will explore the core principles of SIL, detail robust experimental workflows from tracer selection to mass spectrometric analysis, and discuss its application in elucidating metabolic flux, quantifying pathway activity, and accelerating drug development.

The Foundation: Understanding Bile Acid Homeostasis

A nuanced appreciation of bile acid biochemistry is paramount to designing effective tracer experiments. Bile acids are amphipathic steroids synthesized from cholesterol exclusively in the liver.[5][6] This conversion is the primary route for cholesterol catabolism in the body.[7][8]

Biosynthesis: The Classical and Alternative Pathways

Two primary pathways govern the synthesis of the primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA):

-

The Classical (or Neutral) Pathway: This is the dominant pathway in humans, initiated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1) in the endoplasmic reticulum.[5][6]

-

The Alternative (or Acidic) Pathway: This pathway is initiated by sterol 27-hydroxylase (CYP27A1) in the mitochondria and is quantitatively less significant in humans but plays a role in extrahepatic cholesterol metabolism.[1][7]

Before secretion, primary bile acids are conjugated with glycine or taurine, which increases their solubility and prevents passive reabsorption in the biliary tree and proximal small intestine.[1]

Enterohepatic Circulation and Microbial Transformation

After aiding in lipid digestion, approximately 95% of bile acids are actively reabsorbed in the terminal ileum and returned to the liver via the portal vein.[9] This process, known as enterohepatic circulation, is remarkably efficient. The ~5% that escapes into the colon is subject to modification by the gut microbiota, which deconjugate and dehydroxylate primary bile acids to form secondary bile acids, primarily deoxycholic acid (DCA) from CA, and lithocholic acid (LCA) from CDCA.[3][9]

The Power of Tracing: Why Use Stable Isotopes?

Studying bile acid metabolism is challenging due to its dynamic and cyclical nature. Measuring static concentrations in blood or feces provides only a snapshot and fails to capture the rates of synthesis, transport, and transformation. This is the core problem that stable isotope labeling solves.

Causality: By introducing a heavier, non-radioactive isotope (like ¹³C or ²H/deuterium) into a bile acid molecule or its precursor, we can distinguish the administered tracer from the endogenous pool.[10] This allows for the precise measurement of metabolic flow, or "flux," through the system. Unlike radioactive tracers, stable isotopes are safe for human studies, enabling repeated measurements and clinical translation.[10]

Trustworthiness: The use of a co-administered stable isotope-labeled (SIL) analogue as an internal standard during sample analysis is the gold standard in quantitative mass spectrometry.[11][12][13] Because the SIL internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiency and matrix effects. This corrects for variability during sample preparation and analysis, ensuring the highest degree of accuracy and precision.[13]

| Isotope | Common Labeling Position | Primary Use Case in Bile Acid Research | Key Advantage |

| Deuterium (²H or d) | On the steroid ring (e.g., d4-Cholic Acid) | Internal standards for quantification, in vivo kinetic studies. | Cost-effective, readily available.[14] |

| Carbon-13 (¹³C) | In the steroid backbone (e.g., ¹³C-Cholic Acid) | Metabolic flux analysis (MFA), tracing precursor-to-product conversions.[15] | Label is stable and not lost through exchange reactions, ideal for tracking carbon flow.[16] |

Table 1: Common Stable Isotopes in Bile Acid Research and Their Applications.

Experimental Workflow: From Design to Data

A successful stable isotope tracing study requires meticulous planning and execution across several stages. This workflow represents a self-validating system where each step is designed to ensure data integrity.

Protocol: Quantifying Bile Acid Pool Size and Synthesis Rate using Isotope Dilution

This protocol provides a generalized framework for a common application: measuring the cholic acid (CA) pool size and fractional synthesis rate in a subject using a deuterated tracer.

I. Materials

-

Tracer: Cholic acid-2,2,4,4-d4 (d4-CA)

-

Internal Standard: Cholic acid-24-¹³C (¹³C-CA)

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid

-

Solid Phase Extraction (SPE) Cartridges (e.g., C18)

-

Biological samples (e.g., plasma, bile)

II. Experimental Procedure

-

Baseline Sampling: Collect a pre-dose (t=0) blood sample to determine the natural isotopic abundance.

-

Tracer Administration: Administer a precisely known amount of d4-CA to the subject orally.

-

Timed Sampling: Collect blood samples at multiple time points post-administration (e.g., 2, 4, 8, 12, 24, 48, 72 hours). Collect all fecal samples for 72 hours to measure tracer excretion.

-

Sample Preparation (Plasma): a. To 100 µL of plasma, add 10 µL of the ¹³C-CA internal standard solution of a known concentration. b. Add 400 µL of ice-cold methanol to precipitate proteins. Vortex and centrifuge at high speed for 10 minutes.[17] c. Transfer the supernatant to a new tube. d. Perform Solid Phase Extraction (SPE) to clean up the sample and concentrate the bile acids. e. Elute the bile acids, evaporate the solvent under nitrogen, and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: a. Utilize a high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).[18][19] b. Separate bile acids using a C18 reversed-phase column with a gradient of water and acetonitrile/methanol, both containing a small amount of formic acid to aid ionization.[20] c. Operate the mass spectrometer in negative electrospray ionization (ESI) mode. d. Use Multiple Reaction Monitoring (MRM) to detect each analyte and its corresponding labeled version.

- Unlabeled CA: Monitor transition from parent ion to a specific fragment ion.

- d4-CA (Tracer): Monitor transition from the +4 Da parent ion.

- ¹³C-CA (Internal Standard): Monitor transition from the +1 Da parent ion.

III. Data Analysis & Interpretation

-

Quantification: Calculate the concentration of unlabeled CA and d4-CA in each sample by comparing their peak areas to the peak area of the known concentration of the ¹³C-CA internal standard.

-

Isotopic Enrichment: Plot the natural log of the d4-CA isotopic enrichment (ratio of d4-CA to total CA) against time.

-

Kinetic Modeling: The slope of the terminal, linear portion of this decay curve represents the fractional turnover rate (k) of the cholic acid pool.

-

Calculate Synthesis Rate: The absolute synthesis rate can be calculated by multiplying the fractional turnover rate (k) by the total pool size of cholic acid.

Key Applications in Research and Drug Development

Elucidating Pathophysiology of Cholestatic Liver Diseases

Cholestasis is a condition characterized by impaired bile flow, leading to the accumulation of cytotoxic bile acids in the liver.[21][22] Stable isotope studies are crucial for diagnosing and understanding these conditions. For instance, administering ¹³C-cholic acid and measuring its appearance and metabolism can help differentiate between genetic defects in bile acid synthesis and transport disorders.[23] This approach provides a dynamic functional assessment that complements static measurements and liver histology.[23]

Metabolic Flux Analysis (MFA) in Metabolic Syndrome

Bile acids are key regulators of glucose and lipid homeostasis, often through activation of the farnesoid X receptor (FXR).[9][24][25] In conditions like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, bile acid metabolism is often dysregulated.[3] ¹³C-MFA allows researchers to trace the flow of ¹³C-labeled glucose or other precursors into the cholesterol backbone and subsequently into newly synthesized bile acids.[16][26] This provides a quantitative map of how metabolic pathways are rewired in disease and how they respond to therapeutic intervention.[27][28]

Accelerating Drug Development

Many new drugs target bile acid receptors like FXR and TGR5 or transporters like ASBT.[2][4] Stable isotope labeling is a powerful tool in this domain:

-

Target Engagement: By administering a labeled bile acid, researchers can measure changes in its synthesis or transport rates in response to a drug, providing direct evidence that the drug is hitting its intended target in vivo.[25]

-

Pharmacodynamics: It allows for precise measurement of a drug's effect on metabolic pathways, offering more sensitive and mechanistically informative endpoints than traditional biomarkers.[10]

-

Safety Assessment: SIL studies can reveal off-target effects, such as unintended inhibition of bile acid transporters, which might lead to drug-induced liver injury.

Conclusion

Stable isotope labeling, coupled with modern high-resolution mass spectrometry, has fundamentally transformed our ability to study bile acid metabolism. It moves beyond static concentration measurements to reveal the underlying dynamics of synthesis, transport, and signaling. For researchers in academia and industry, mastering these techniques is no longer optional but essential for making meaningful advances in understanding liver disease, metabolic disorders, and developing the next generation of therapeutics that target these critical pathways. The ability to precisely and safely quantify metabolic flux in vivo provides unparalleled insight, ensuring that experimental choices are driven by robust, mechanistically grounded data.

References

-

King, M. (n.d.). Bile Acid Synthesis, Metabolism, and Biological Functions. The Medical Biochemistry Page. [Link]

-

Chiang, J. Y. L. (2002). Regulation of Bile Acid Synthesis: Past Progress and Future Challenges. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

-

Chiang, J. Y. L. (2009). Bile acids: regulation of synthesis. Journal of Lipid Research. [Link]

-

Lefebvre, P., Cariou, B., Lien, F., Kuipers, F., & Staels, B. (2010). [Bile acid biosynthesis and its regulation]. PubMed. [Link]

-

Redinger, R. N. (n.d.). An Overview of Bile-Acid Synthesis, Chemistry and Function. gallmet.hu. [Link]

-

Drexler, D. M., et al. (2016). The utility of stable isotope labeled (SIL) analogues in the bioanalysis of endogenous compounds by LC-MS applied to the study of bile acids in a metabolomics assay. PubMed. [Link]

-

Drexler, D. M., et al. (2016). Bioanalysis of endogenous bile acids by LC-MS utilizing stable isotope labeled analogues. ResearchGate. [Link]

-

Bathena, S. P. R., et al. (2019). A Review of Analytical Platforms for Accurate Bile Acid Measurement. PMC - NIH. [Link]

-

Inoue, K., et al. (2021). Experimental design of a stable isotope labeling derivatized UHPLC-MS/MS method for the detection/quantification of primary/secondary bile acids in biofluids. PubMed. [Link]

-

SCIEX. (n.d.). Bile acid analysis. [Link]

-

Bertolotti, M., et al. (2021). The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo. MDPI. [Link]

-

Perwaiz, S., et al. (2001). Determination of Bile Acids in Biological Fluids by Liquid Chromatography-Electrospray Tandem Mass Spectrometry. PubMed. [Link]

-

13cflux.net. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. [Link]

-

Wang, Y., et al. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. PMC - NIH. [Link]

-

Clarity Bio Systems. (n.d.). Precise 13C Metabolic Flux Analysis. [Link]

-

Guzman, G., & Marker, D. (2022). Bile Acids—A Peek Into Their History and Signaling. PMC - NIH. [Link]

-

Metallo, C. M., et al. (2015). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. ResearchGate. [Link]

-

Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. [Link]

-

Cleveland Clinic. (2022). Cholestasis Of Pregnancy: Causes, Symptoms & Treatment. [Link]

-

Medscape. (2024). Cholestasis Workup: Laboratory Studies, Imaging Studies, Procedures. [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

-

Uryga, A., & Telejko, B. (2021). A Recent Ten-Year Perspective: Bile Acid Metabolism and Signaling. MDPI. [Link]

-

Li, J., et al. (2023). Bile acid-mediated signaling in cholestatic liver diseases. PMC - NIH. [Link]

-

Trauner, M., et al. (2017). Bile acid receptors as targets for drug development. ResearchGate. [Link]

-

Siddiqui, A. I., & Tadi, P. (2025). Cholestatic Jaundice. StatPearls - NCBI Bookshelf. [Link]

-

Cui, J. Y., et al. (2024). Characterization of individual bile acids in vivo utilizing a novel low bile acid mouse model. PubMed. [Link]

-

Henao-Mejía, J., & Chávez-Talavera, O. (2018). Diagnostic and therapeutic approach for cholestasis in the adult. SciELO Colombia. [Link]

-

Li, T., & Chiang, J. Y. L. (2024). Bile Acid Signaling in Metabolic and Inflammatory Diseases and Drug Development. Pharmacological Reviews. [Link]

-

Li, R., et al. (2023). The Potential of Bile Acids as Biomarkers for Metabolic Disorders. MDPI. [Link]

-

van der Lugt, B., et al. (2022). In vitro models to detect in vivo bile acid changes induced by antibiotics. PMC - NIH. [Link]

-

Van den Bossche, L., et al. (2025). Towards the clinical use of peripheral bile acids: Recommendations to limit their preanalytical and analytical sources of variability. PubMed. [Link]

-

Schmoeller, A., et al. (2017). Bile acid preparation and comprehensive analysis by high performance liquid chromatography-high-resolution mass spectrometry. PubMed. [Link]

Sources

- 1. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bile Acid Signaling in Metabolic and Inflammatory Diseases and Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Bile Acid Synthesis and Metabolism Explained - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. [Bile acid biosynthesis and its regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. metsol.com [metsol.com]

- 11. The utility of stable isotope labeled (SIL) analogues in the bioanalysis of endogenous compounds by LC-MS applied to the study of bile acids in a metabolomics assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bile acid analysis [sciex.com]

- 14. avantiresearch.com [avantiresearch.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 17. Towards the clinical use of peripheral bile acids: Recommendations to limit their preanalytical and analytical sources of variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]

- 19. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bile acid preparation and comprehensive analysis by high performance liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Bile acid-mediated signaling in cholestatic liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cholestatic Jaundice - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. emedicine.medscape.com [emedicine.medscape.com]

- 24. Bot Verification [gallmet.hu]

- 25. Characterization of individual bile acids in vivo utilizing a novel low bile acid mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Precise 13C Metabolic Flux Analysis | Clarity Bio Systems [claritybiosystems.com]

- 27. researchgate.net [researchgate.net]

- 28. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

Taurolithocholic Acid-d5 Sodium Salt for studying gut microbiota and metabolism

Technical Whitepaper: Precision Quantitation and Metabolic Tracing of Taurolithocholic Acid in the Gut-Liver Axis using TLCA-d5

Executive Summary

The accurate quantification of secondary bile acids, particularly Taurolithocholic Acid (TLCA), is critical for elucidating the mechanistic links between gut microbiota and host metabolic health. TLCA is a potent agonist of the Takeda G protein-coupled receptor 5 (TGR5), driving glucagon-like peptide-1 (GLP-1) secretion and energy homeostasis. However, its low physiological abundance and structural similarity to other bile acid isomers present significant analytical challenges. This technical guide details the application of Taurolithocholic Acid-d5 (TLCA-d5) Sodium Salt as a stable isotope-labeled internal standard (SIL-IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It provides validated protocols for extraction from complex biological matrices (plasma, feces) and outlines the signaling pathways relevant to drug development in metabolic diseases.

Chemical Identity & Significance

Taurolithocholic Acid-d5 Sodium Salt serves as the gold-standard reference material for correcting matrix effects, ionization suppression, and extraction variability in quantitative metabolomics. Unlike d4 variants which often label the taurine tail, the d5 labeling on the steroid core offers superior stability against enzymatic deconjugation during sample processing.

-

Compound Name: Taurolithocholic Acid-d5 Sodium Salt[1][2][3][4]

-

Synonyms: Sodium Taurolithocholate-d5; 2-[[(3α,5β)-3-Hydroxy-24-oxocholan-24-yl-d5]amino]ethanesulfonic acid sodium salt

-

Molecular Formula: C₂₆H₃₉D₅NNaO₅S

-

Molecular Weight: ~510.72 g/mol (Salt form)

-

Solubility: Soluble in Methanol, Water, and DMSO.

-

Core Utility: Internal Standard for LC-MS/MS quantification of TLCA (Endogenous).

Why "d5" Matters

In mass spectrometry, "cross-talk" between the analyte and internal standard can compromise accuracy. The 5-Dalton mass shift of TLCA-d5 provides a cleaner spectral window compared to d4 analogs, reducing the risk of isotopic overlap with naturally occurring heavy isotopes (M+4) of the endogenous analyte, especially at high concentrations.

Biological Context: The Gut-Liver Signaling Axis

TLCA is not merely a waste product; it is a bioactive signaling molecule generated solely through the metabolic interplay between the host and the gut microbiome.

Mechanism of Action:

-

Synthesis: Hepatic Cholesterol is converted to Cholic Acid (CA) and Chenodeoxycholic Acid (CDCA).

-

Microbial Transformation: In the colon, 7α-dehydroxylating bacteria (e.g., Clostridium scindens) convert CDCA into Lithocholic Acid (LCA).

-

Conjugation: LCA is reabsorbed and conjugated with taurine in the liver to form TLCA.

-

Signaling: TLCA binds to TGR5 (GPBAR1) on enteroendocrine L-cells, triggering cAMP production and subsequent GLP-1 release, improving insulin sensitivity.

Diagram 1: Bile Acid Metabolism & TGR5 Signaling Pathway

Caption: The metabolic trajectory of TLCA from hepatic synthesis to microbial transformation and TGR5-mediated incretin secretion.

Analytical Methodology: LC-MS/MS Protocol

The following protocol utilizes Multiple Reaction Monitoring (MRM) in negative electrospray ionization (ESI-) mode.

Mass Spectrometry Conditions

-

Ionization Source: ESI Negative Mode (ESI-)[5]

-

Spray Voltage: -4500 V

-

Source Temperature: 500°C

-

Curtain Gas: 30 psi

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| TLCA (Endogenous) | 482.3 | 79.9 (HSO₃⁻) | -60 | Target |

| TLCA-d5 (IS) | 487.3 | 79.9 (HSO₃⁻) | -60 | Internal Standard |

Note: The product ion (m/z 79.9) corresponds to the taurine sulfonate group. Since the d5 label is typically on the steroid core (cholan-24-yl), the fragment ion remains unchanged, while the precursor shifts by +5 Da.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted or pH 8.0).

-

Mobile Phase B: Acetonitrile (or Methanol/Acetonitrile 50:50).

-

Gradient:

-

0-1 min: 30% B

-

1-10 min: Linear gradient to 95% B

-

10-12 min: Hold at 95% B

-

12.1 min: Re-equilibrate at 30% B

-

Experimental Protocols: Sample Preparation

Protocol A: Plasma/Serum Extraction (Protein Precipitation)

Best for high-throughput clinical or preclinical screening.

-

Thaw plasma samples on ice.

-

Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

-

Spike IS: Add 10 µL of TLCA-d5 Working Solution (1 µM in Methanol). Vortex for 10 sec.

-

Precipitate: Add 150 µL of ice-cold Acetonitrile (1:3 v/v ratio).

-

Vortex vigorously for 1 min to ensure complete protein denaturation.

-

Centrifuge at 15,000 x g for 15 min at 4°C.

-

Transfer 100 µL of the supernatant to a new vial.

-

Dilute with 100 µL of Mobile Phase A (Water/Ammonium Acetate) to match initial mobile phase conditions (prevents peak broadening).

-

Inject 5-10 µL into LC-MS/MS.

Protocol B: Fecal Extraction

Required for microbiome metabolic flux analysis.

-

Lyophilize (freeze-dry) fecal pellets to remove water weight variability.

-

Weigh ~10 mg of dried feces into a homogenization tube containing ceramic beads.

-

Add Solvent: Add 500 µL of 50% Methanol / 50% Water .

-

Spike IS: Add 20 µL of TLCA-d5 Working Solution .

-

Homogenize (e.g., Bead Beater) for 2 cycles of 30 sec at 6000 rpm.

-

Centrifuge at 15,000 x g for 15 min.

-

Filter supernatant through a 0.22 µm PTFE filter plate or syringe filter.

-

Inject directly or dilute if concentration exceeds the linear range (TLCA is abundant in feces).

Diagram 2: Quantitative Workflow

Caption: Step-by-step analytical workflow ensuring precise quantification via internal standard normalization.

Applications in Drug Development

-

TGR5 Agonist Screening: When developing synthetic TGR5 agonists, TLCA-d5 allows researchers to monitor the displacement of endogenous ligands and assess pharmacodynamics without interference.

-

Microbiome Therapeutics: In Live Biotherapeutic Product (LBP) development, TLCA levels serve as a biomarker for the colonization efficacy of 7α-dehydroxylating bacteria.

-

Liver Disease (NASH/NAFLD): Elevated serum TLCA is a marker of cholestasis. Accurate quantification distinguishes pathological accumulation from baseline variance.

References

-

National Institutes of Health (NIH) - PubChem. (2025). Taurolithocholic Acid Structure and Properties. Retrieved from [Link]

Sources

- 1. Taurocholic Acid-d5 Sodium Salt | CAS 81-24-3 unlabeled | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. DSpace [cora.ucc.ie]

- 3. Taurolithocholic Acid-d5 Sodium Salt (Major) | TargetMol [targetmol.com]

- 4. Taurolithocholic acid sodium salt | Calcium Channel | TargetMol [targetmol.com]

- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

Taurolithocholic Acid-d5 Sodium Salt CAS number and molecular weight

Precision Metabolomics & Bioanalytical Standards

Executive Summary

Taurolithocholic Acid-d5 (TLCA-d5) Sodium Salt is a highly specialized stable isotope-labeled standard used primarily in the quantitative analysis of bile acids via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] As the deuterated analog of Taurolithocholic Acid (a hepatotoxic secondary bile acid), it serves as the "gold standard" Internal Standard (IS) for correcting matrix effects, ionization suppression, and extraction variability in complex biological matrices like serum, bile, and feces.[1][2]

This guide details the physicochemical properties, handling protocols, and experimental workflows necessary for integrating TLCA-d5 into high-throughput metabolomics and drug safety assays.

Physicochemical Identity

The following data constitutes the definitive identity of the compound for regulatory and analytical documentation.

| Property | Specification |

| Compound Name | Taurolithocholic Acid-d5 Sodium Salt |

| CAS Number | 1265476-97-8 |

| Unlabeled Parent CAS | 6042-32-6 (Sodium Salt); 516-90-5 (Free Acid) |

| Molecular Formula | C₂₆H₃₉D₅NNaO₅S |

| Molecular Weight | 510.72 g/mol |

| Exact Mass (Anion) | 487.33 (Calculated for [M-Na]⁻) |

| Chemical Structure | Sodium 2-({(4R)-4-[(3R,5R)-3-hydroxy-2,2,3,4,4-pentadeuterio-10,13-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl}amino)ethanesulfonate |

| Solubility | Soluble in Methanol, DMSO, DMF, and Water (up to ~1-3 mg/mL) |

| Appearance | White to off-white crystalline solid |

Structural Insight

The deuterium labeling (d5) typically occurs on the Ring A of the steroid core (positions 2, 2, 3, 4, 4).[1][2] This placement is critical because it ensures the isotopic label is metabolically stable and does not exchange with solvent protons, unlike labels placed on acidic/exchangeable positions.[1][2]

Technical Context: The Deuterium Advantage

Why d5? (Isotope Dilution Mass Spectrometry)

In LC-MS/MS, the "matrix effect" is the primary source of quantitative error.[1][2][3] Endogenous phospholipids in plasma can suppress the ionization of bile acids, leading to underestimation of concentration.[1][2]

TLCA-d5 is chemically identical to endogenous TLCA but differs in mass by +5 Da.[1][2]

-

Co-Elution: It elutes at the exact same retention time as endogenous TLCA.[2]

-

Ionization Normalization: It experiences the exact same ionization suppression or enhancement as the analyte.[2]

-

Quantification: By calculating the ratio of the Analyte Area to the IS Area, the variability is mathematically cancelled out.[1][2]

Why Sodium Salt?

The sodium salt form is preferred over the free acid for stock solution preparation because of its superior solubility in aqueous-organic mixtures used in LC mobile phases.[1][2] It dissociates instantly in solution to yield the target anion (

Experimental Workflow: LC-MS/MS Quantification

Reagent Preparation[2][9]

-

Stock Solution (1 mg/mL): Dissolve 1 mg of TLCA-d5 Sodium Salt in 1 mL of LC-MS grade Methanol. Vortex for 1 minute. Store at -20°C (Stable for >1 year).

-

Working IS Solution (1 µg/mL): Dilute the stock 1:1000 in 50% Methanol/Water. Prepare fresh weekly.

Sample Extraction Protocol (Protein Precipitation)

This protocol is optimized for human serum/plasma.[2]

-

Aliquot: Transfer 50 µL of serum into a 1.5 mL Eppendorf tube.

-

Spike IS: Add 10 µL of Working IS Solution (TLCA-d5). Vortex gently.

-

Precipitate: Add 200 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid.

-

Vortex/Centrifuge: Vortex vigorously for 30 seconds. Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 150 µL of the supernatant to a glass autosampler vial.

-

Dilute (Optional): If peak shapes are poor, dilute 1:1 with water to match initial mobile phase conditions.

Mass Spectrometry Settings (MRM)

Bile acids are best analyzed in Negative Electrospray Ionization (ESI-) mode.[1][2][3]

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Negative | Sulfonic acid group ionizes readily in negative mode.[1][2] |

| Precursor Ion (Q1) | 487.3 (m/z) | The d5-TLCA anion [M-Na]⁻.[1][2] |

| Product Ion (Q3) | 80.0 (m/z) | The sulfonate fragment ( |

| Secondary Product | 124.0 (m/z) | The taurine fragment ( |

| Collision Energy | ~60-70 eV | High energy required to break the amide bond.[1][2] |

Note: Because the deuterium label is on the steroid core, the product ions (derived from the taurine tail) remain unlabeled (m/z 80, 124).[1][2] This is a distinct advantage as it allows monitoring of the same conserved fragments as the unlabeled analyte, simplifying method development.[1][2]

Visualization of Workflow

Diagram 1: Isotope Dilution Workflow

This diagram illustrates how TLCA-d5 corrects for matrix effects during the quantification process.

Caption: Workflow for utilizing TLCA-d5 Sodium Salt in Isotope Dilution Mass Spectrometry (IDMS) to ensure accurate quantification despite matrix interference.

Biological Relevance

Taurolithocholic Acid (TLCA) is a secondary bile acid formed in the colon by bacterial 7

-

Toxicity: It is one of the most hydrophobic and hepatotoxic bile acids.[2] Accumulation is associated with cholestasis and liver injury.[2]

-

Biomarker: Elevated serum TLCA is a specific marker for intrahepatic cholestasis of pregnancy (ICP) and other biliary obstructions.[2]

-

Signaling: It acts as a potent agonist for the TGR5 receptor and the Vitamin D Receptor (VDR).[2]

Diagram 2: Metabolic Pathway Context

Caption: Metabolic pathway showing the bacterial conversion of primary bile acids to Taurolithocholic Acid within the gut-liver axis.[1][2]

Handling & Stability

-

Storage: Powder form is stable for >2 years at -20°C. Protect from light and moisture.[1][2]

-

Hygroscopicity: The sodium salt is hygroscopic.[2] Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which can degrade the standard mass accuracy.[1][2]

-

Safety: TLCA is biologically active and potentially toxic.[2][4] Handle with gloves and standard PPE in a fume hood.[2]

References

-

Medpace. Rapid Quantitation of 15 Major Bile Acids in Human Serum by UPLC-ESI-MS/MS. Bioanalytical Method Validation. [Link]

-